

# 3,4-Ethylenedioxy U-51754 hydrochloride molecular formula

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## Compound of Interest

Compound Name: 3,4-Ethylenedioxy U-51754  
hydrochloride

Cat. No.: B8100921

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## Technical Guide: 3,4-Ethylenedioxy U-51754 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Ethylenedioxy U-51754 hydrochloride**, a synthetic opioid compound. The information presented herein is intended for research and forensic applications.

## Core Compound Information

Molecular Formula:  $C_{19}H_{29}ClN_2O_3$ <sup>[1][2]</sup>

**3,4-Ethylenedioxy U-51754 hydrochloride** is an analytical reference standard structurally related to known opioids.<sup>[3]</sup> It is a derivative of U-51754, which belongs to the acetamide class of synthetic opioids.<sup>[4]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data for **3,4-Ethylenedioxy U-51754 hydrochloride**.

Property	Value	Source(s)
Molecular Formula	C <sub>19</sub> H <sub>29</sub> ClN <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	368.90 g/mol	[1][2]
Purity	≥97%	[3]
Formal Name	trans-2-(2,3-dihydrobenzo[b][1,5]dioxin-6-yl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride	[3]
CAS Number	2748623-92-7	[3]
Solubility	DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 1 mg/ml	[3]

## Experimental Protocols

### Representative Synthesis Protocol

A specific, detailed synthesis protocol for **3,4-Ethylenedioxy U-51754 hydrochloride** is not publicly available. However, based on the synthesis of its structural analogs, a representative multi-step synthesis can be proposed. This involves the preparation of two key intermediates, trans-N,N'-dimethylcyclohexane-1,2-diamine and 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid, followed by their coupling.

#### Step 1: Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine

This intermediate can be synthesized from cyclohexene oxide. The process involves the reaction of cyclohexene oxide with aqueous methylamine to form trans-2-(methylamino)cyclohexanol. This is followed by a Mitsunobu reaction and subsequent ring-opening of the resulting aziridine with a methylamine aqueous solution to yield trans-N,N'-dimethylcyclohexane-1,2-diamine.

#### Step 2: Synthesis of 2-(2,3-dihydrobenzo[b][1,5]dioxin-6-yl)acetic acid

This intermediate can be prepared from 2,3-dihydroxybenzoic acid. The synthesis involves the esterification of the benzoic acid, followed by etherification with 1,2-dibromoethane in the presence of a base like potassium carbonate to form the dihydrobenzodioxine ring. The resulting ester is then hydrolyzed to the desired carboxylic acid.

#### Step 3: Amide Coupling to form 3,4-Ethylenedioxy U-51754

The final step involves the coupling of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid with trans-N,N'-dimethylcyclohexane-1,2-diamine. This is a standard amide bond formation reaction that can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

#### Step 4: Hydrochloride Salt Formation

The free base of 3,4-Ethylenedioxy U-51754 is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a miscible solvent is added. The resulting precipitate of **3,4-Ethylenedioxy U-51754 hydrochloride** is then collected by filtration and dried.

## [<sup>35</sup>S]GTPyS Binding Assay for Opioid Receptor Activation

This assay measures the functional activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by quantifying the binding of the non-hydrolyzable GTP analog, [<sup>35</sup>S]GTPyS, to Gα subunits upon receptor stimulation by an agonist.

#### Materials:

- Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)
- [<sup>35</sup>S]GTPyS (PerkinElmer)
- GDP (Guanosine diphosphate)
- GTPyS (unlabeled)

- Test compound (**3,4-Ethylenedioxy U-51754 hydrochloride**)
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl<sub>2</sub>, 0.2 mM EGTA, pH 7.4
- GF/B glass fiber filters
- Scintillation cocktail
- Liquid scintillation counter

Procedure:

- Thaw the cell membranes on ice.
- Prepare the assay buffer and solutions of GDP, unlabeled GTPyS, and the test compound at various concentrations.
- In a 96-well plate, add the following to each well in order:
  - Assay buffer
  - Cell membranes (typically 5-20 µg of protein per well)
  - GDP solution (final concentration typically 10-30 µM)
  - Varying concentrations of the test compound (**3,4-Ethylenedioxy U-51754 hydrochloride**) or a reference agonist. For determining non-specific binding, add a high concentration of unlabeled GTPyS (final concentration ~10 µM). For basal binding, add vehicle.
- Pre-incubate the plate at 30°C for 10-15 minutes.
- Initiate the binding reaction by adding [<sup>35</sup>S]GTPyS to each well (final concentration typically 0.05-0.1 nM).
- Incubate the plate at 30°C for 60 minutes with gentle agitation.

- Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold assay buffer.
- Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
- Quantify the radioactivity bound to the filters using a liquid scintillation counter.
- Analyze the data by subtracting the non-specific binding from all other readings. The agonist-stimulated binding is then calculated as the percentage increase over basal binding. Plot the concentration-response curves to determine  $EC_{50}$  and  $E_{max}$  values.

## LC-HRMS Analysis of Metabolism

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for identifying and quantifying metabolites of a compound in biological matrices.

Sample Preparation (from in vitro incubation):

- Perform an in vitro incubation of **3,4-Ethylenedioxy U-51754 hydrochloride** with human liver microsomes or S9 fractions in the presence of NADPH.
- Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
- Centrifuge the mixture to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-HRMS analysis.

Instrumentation and Conditions:

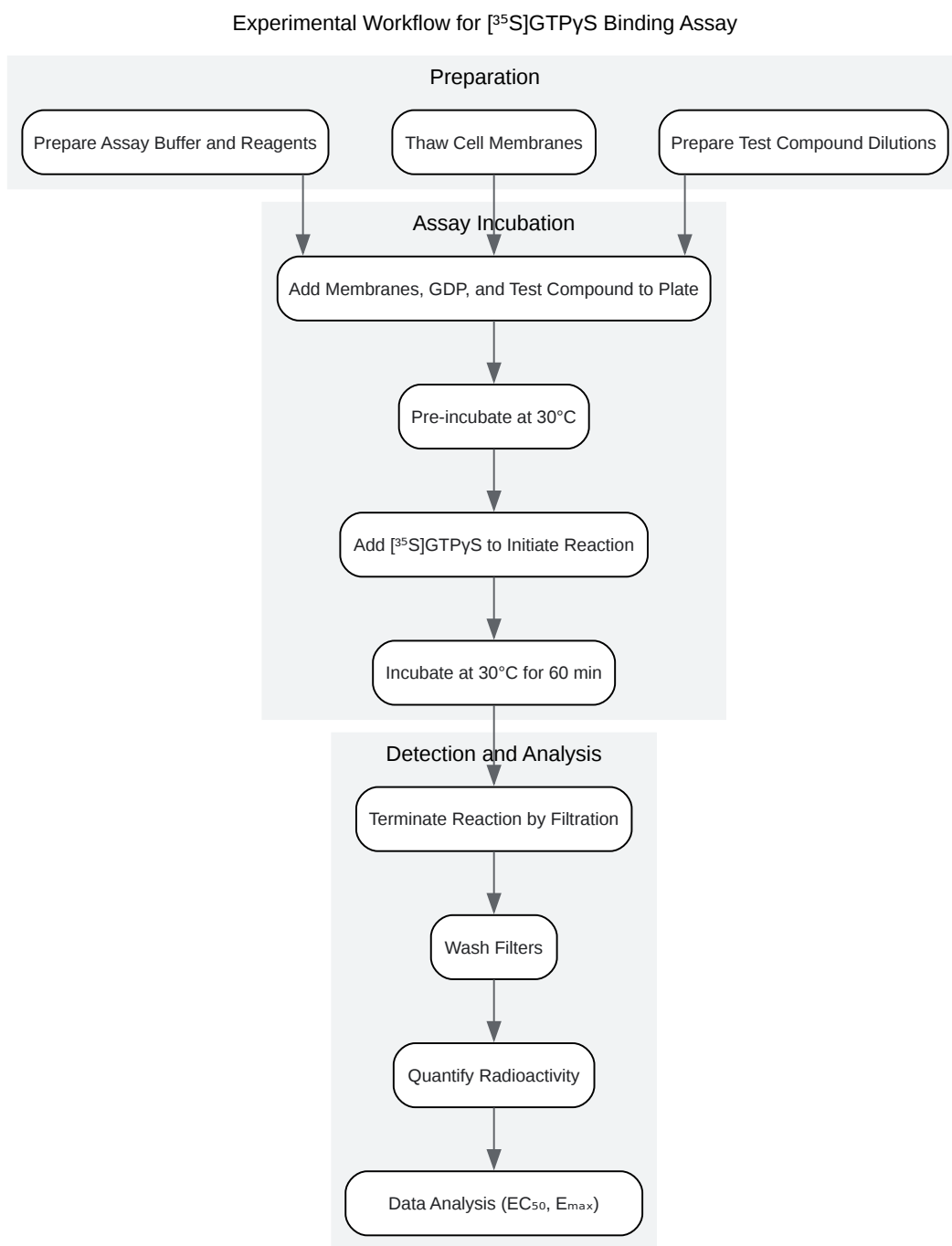
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- **Column:** A reversed-phase column (e.g., C18) suitable for separating opioids and their metabolites.
- **Mobile Phase:** A gradient of two solvents, typically water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol with formic acid.
- **Mass Spectrometer:** A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of accurate mass measurements.
- **Ionization Source:** Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.
- **Data Acquisition:** Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to obtain fragmentation patterns for structural elucidation).

#### Data Analysis:

- Process the raw data using specialized software.
- Identify potential metabolites by searching for predicted biotransformations of the parent compound (e.g., N-demethylation, hydroxylation, and glucuronidation) based on accurate mass measurements.
- Confirm the identity of the metabolites by analyzing their fragmentation patterns from the MS/MS spectra and comparing them to the fragmentation of the parent compound.

## Visualizations



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Caption: Workflow of the [ $^{35}\text{S}$ ]GTPyS binding assay.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)